

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Carotol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carotol*

Cat. No.: *B1196015*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol that is the main bioactive component of carrot seed oil (Daucus carota).[1][2][3] Its chemical structure has been elucidated through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a critical tool for definitive structural assignment. This application note provides a detailed summary of the ^1H and ^{13}C NMR spectral data of **carotol**, alongside a comprehensive protocol for its analysis. This information is intended to assist in the identification and characterization of **carotol** from natural extracts or synthetic preparations.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for **carotol** are typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.[1][4][5] The summarized data are presented in the tables below.

Table 1: ^1H NMR Data of **Carotol** (400 MHz, CDCl_3)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
14	0.85	d	6.4
11	0.99	s	-
15	1.05	d	6.64
12	1.32	s	-

Data sourced from Chahal, K.K., et al. (2016).[\[4\]](#)

Table 2: ^{13}C NMR Data of **Carotol** (100 MHz, CDCl_3)

Atom No.	Chemical Shift (δ , ppm)
C1	52.51
C2	25.85
C3	40.85
C4	82.66
C5	38.53
C6	33.64
C7	91.73
C8	33.59
C9	32.26
C10	31.54
C11	26.28
C12	25.85
C13	23.63
C14	21.64
C15	21.82

Data sourced from Chahal, K.K., et al. (2016).[\[4\]](#)

Experimental Protocols

A general workflow for the NMR analysis of **carotol** is presented below.

Experimental Workflow for NMR Analysis of Carotol

Experimental Workflow for NMR Analysis of Carotol

Isolation of Carotol
(e.g., from Carrot Seed Oil via Column Chromatography)

Experimental Workflow for NMR Analysis of Carotol

Sample Preparation

Dissolve 5-10 mg of Carotol in ~0.6 mL CDCl₃ with TMS

Filter into a 5 mm NMR tube if particulates are present

Experimental Workflow for NMR Analysis of Carotol

NMR Data Acquisition (400 MHz or higher)

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Experimental Workflow for NMR Analysis of Carotol

Data Processing and Analysis

Fourier Transform, Phasing, and Baseline Correction

Chemical Shift Referencing (TMS or residual solvent)

Structural Elucidation and Data Comparison

[Click to download full resolution via product page](#)

Caption: Workflow for the NMR Analysis of **Carotol**.

Protocol 1: Sample Preparation

- Isolation: **Carotol** is typically isolated from carrot seed essential oil using column chromatography.[1][4]
- Sample Quantity: For ^1H NMR, 5-25 mg of the purified compound is generally sufficient. For ^{13}C NMR, a higher concentration may be beneficial.
- Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common and versatile solvent for many natural products.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for chemical shifts. Alternatively, the residual proton signal of the solvent (CHCl_3 in CDCl_3 at δ 7.26 ppm) or the carbon signal of the solvent (CDCl_3 at δ 77.16 ppm) can be used for calibration.
- Filtration: To ensure good spectral quality, it is crucial to remove any solid particles. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
- Relaxation Delay: A delay of 1-2 seconds between pulses is common.
- Acquisition Time: Approximately 2-3 seconds.
- Spectral Width: A spectral width of -2 to 12 ppm is usually sufficient to cover the signals of interest.

¹³C NMR Spectroscopy:

- Pulse Sequence: A standard proton-decoupled pulse sequence.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical shifts for **carotol**.

Structure and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of **carotol** with the atom numbering corresponding to the NMR data tables.

Caption: **Carotol** structure with atom numbering for NMR assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Spectral Analysis of Carotol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-carotol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com